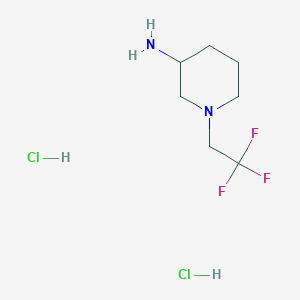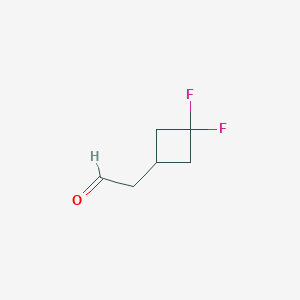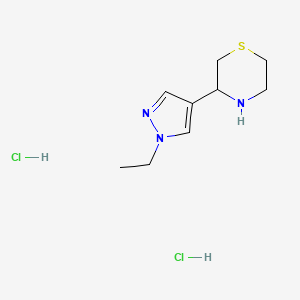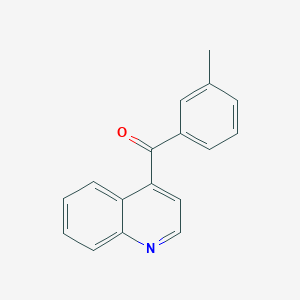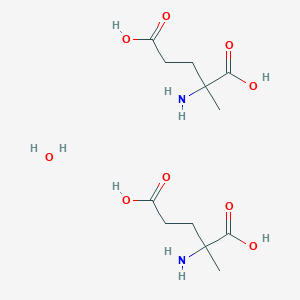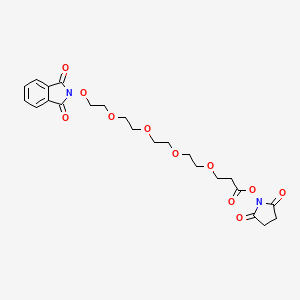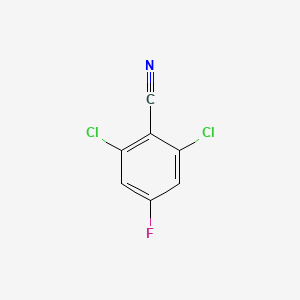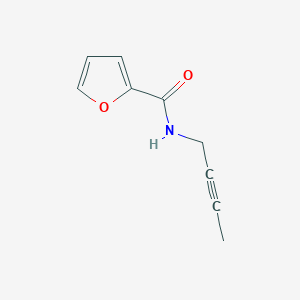
N-(but-2-yn-1-yl)furan-2-carboxamide
Descripción general
Descripción
“N-(but-2-yn-1-yl)furan-2-carboxamide” is a small molecule. It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9NO2. Its molecular weight is 163.18 g/mol . The InChI code is 1S/C9H9NO2/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,6H2,1H3,(H,10,11) .Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Furan-carboxamide derivatives, including structures related to N-(but-2-yn-1-yl)furan-2-carboxamide, are of significant interest in synthetic chemistry due to their versatile reactivity and potential as intermediates for further chemical transformations. The synthesis of these compounds typically involves coupling reactions, such as the reaction of amines with furan-2-carbonyl chloride, followed by various post-synthetic modifications including electrophilic substitution reactions (nitration, bromination, formylation, and acylation) to introduce functional groups or change the compound's properties (Aleksandrov et al., 2017). These synthetic pathways offer routes to diverse furan-carboxamide derivatives with tailored electronic and structural properties for specific applications.
Biological Applications
Furan-carboxamide derivatives have shown promising biological activities, including antimicrobial, antifungal, and antitumor effects. For instance, certain furan-carboxamide-bearing thiazole compounds have been evaluated for their antimicrobial activity, showing effectiveness against a variety of microorganisms, including Gram-negative and Gram-positive bacteria as well as fungi. These findings suggest potential applications in developing new antimicrobial agents (Cakmak et al., 2022). Moreover, compounds such as N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes have been synthesized and characterized, exhibiting both antioxidant and antitumor activities, thereby highlighting their potential in medicinal chemistry and oncology research (Yeşilkaynak et al., 2017).
Material Science and Imaging Applications
In the field of material science and imaging, furan-carboxamide derivatives have been explored for their potential in developing novel imaging agents. A notable example is the development of positron emission tomography (PET) radiotracers targeting specific receptors or biological markers, such as macrophage colony-stimulating factor 1 receptor (CSF1R), for the imaging of neuroinflammation and microglial activity in vivo. This application underscores the utility of furan-carboxamide derivatives in noninvasive diagnostic imaging, potentially aiding in the understanding and treatment of neuroinflammatory conditions (Horti et al., 2019).
Propiedades
IUPAC Name |
N-but-2-ynylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWPZVXIZDEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




